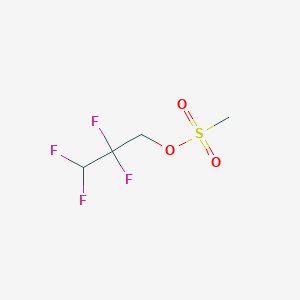
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a benzimidazole core linked to a pyridine ring through an oxadiazole moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the benzimidazole core. One common method involves the cyclization of a hydrazide intermediate with a nitrile derivative under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a benzimidazole derivative through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating nicotinic acetylcholine receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors, enhancing acetylcholine-induced currents. This modulation affects various physiological processes, including cognitive function and pain alleviation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Shares the oxadiazole and pyridine moieties but differs in the benzimidazole core.
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Another compound with similar structural features but different biological activities
Uniqueness
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific combination of the benzimidazole core with the oxadiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H9N5O |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N5O/c1-2-10(7-15-5-1)13-18-14(20-19-13)9-3-4-11-12(6-9)17-8-16-11/h1-8H,(H,16,17) |
InChI-Schlüssel |
BQVJLWIOHBVTCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)




